molecular formula C8H16ClN3 B12236080 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine

Cat. No.: B12236080
M. Wt: 189.68 g/mol
InChI Key: MEMYPEJQAYBQNC-UHFFFAOYSA-N
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Description

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]ethylamine is a heterocyclic amine derivative featuring a pyrazole core substituted with methyl groups at positions 1 and 3. The ethylamine moiety is attached via a methylene bridge at position 4 of the pyrazole ring.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-4-9-5-8-6-10-11(3)7(8)2;/h6,9H,4-5H2,1-3H3;1H

InChI Key

MEMYPEJQAYBQNC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(N(N=C1)C)C.Cl

Origin of Product

United States

Preparation Methods

Potassium Carbonate-Mediated Alkylation

In one protocol, the pyrazole intermediate reacts with an ethylamine derivative under basic conditions. A representative procedure includes:

  • Reagents : Potassium carbonate (K₂CO₃) as a base, acetonitrile as solvent.
  • Conditions : Reaction at 85°C under an inert argon atmosphere.
  • Yield : 59% after purification via silica gel chromatography.

Mechanism : The reaction likely proceeds via deprotonation of the ethylamine, followed by nucleophilic attack on the pyrazole’s electrophilic carbon at the 4-position.

Parameter Value
Solvent Acetonitrile
Temperature 85°C
Catalyst/Base K₂CO₃
Reaction Time Overnight
Purification Method Silica gel chromatography

Reductive Amination

Reductive amination offers an efficient route to form the ethylamine side chain by reducing an imine intermediate. This method is particularly effective when the pyrazole core has a ketone or aldehyde functional group.

Sodium Borohydride (NaBH₄)-Catalyzed Reduction

A high-yield method involves reducing a Schiff base formed between the pyrazole and ethylamine. Key steps include:

  • Reagents : Sodium borohydride (NaBH₄), sodium acetate (NaOAc), acetic acid (HOAc) in methanol.
  • Conditions : Reaction initiated at 0°C, then allowed to warm to room temperature.
  • Yield : 63% after extraction and purification.

Mechanism : NaBH₄ selectively reduces the imine to a secondary amine, while NaOAc and HOAc stabilize the reaction environment.

Parameter Value
Solvent Methanol
Temperature 0°C → RT
Reducing Agent NaBH₄
Acid/Base HOAc/NaOAc
Reaction Time 1 hour

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is employed for reductive transformations of nitriles or esters to amines. This method is less common due to lower yields but remains viable for specific intermediates.

Reduction of a Nitrile Intermediate

In a reported procedure:

  • Reagents : LiAlH₄ in tetrahydrofuran (THF).
  • Conditions : Reaction at 0°C, followed by reflux for 1 hour.
  • Yield : 31% after evaporation and purification.

Mechanism : LiAlH₄ reduces a nitrile group to a primary amine, though steric hindrance from the pyrazole’s methyl groups may limit efficiency.

Parameter Value
Solvent THF
Temperature 0°C → Reflux
Reducing Agent LiAlH₄
Reaction Time 1 hour

The choice of method depends on intermediates, reagent availability, and desired yield. Below is a summary of the most effective approaches:

Method Yield Advantages Limitations
Alkylation (K₂CO₃) 59% High purity, scalable Requires inert atmosphere
Reductive Amination 63% Simple workup, high efficiency Sensitivity to NaBH₄ quenching
LiAlH₄ Reduction 31% Direct route from nitriles Low yield, hazardous reagent
Mannich Reaction ~50%* Cost-effective, one-pot synthesis Unproven for this compound

*Estimated based on analogous systems.

Key Challenges and Optimizations

  • Regioselectivity : The pyrazole’s 4-position is sterically hindered, necessitating strong bases or prolonged reaction times.
  • Purification : Silica gel chromatography is critical to isolate the product from byproducts.
  • Safety : LiAlH₄ and NaBH₄ require careful handling due to exothermic reactions and flammability.

Chemical Reactions Analysis

Types of Reactions

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine is being explored for its potential as a therapeutic agent. The pyrazole component is known for its various biological activities, including:

  • Anti-inflammatory : Studies have indicated that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Antimicrobial : Research shows that compounds with pyrazole rings exhibit significant antimicrobial properties against various pathogens.
  • Anticancer : The compound's ability to interact with cellular targets positions it as a potential anticancer agent, particularly in the development of drugs targeting specific cancer types .

Organic Synthesis

In organic synthesis, this compound serves as a building block for creating more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways. For example:

  • Synthesis of Heterocycles : The compound can be utilized in the synthesis of novel heterocycles that may possess unique properties or activities.
  • Catalytic Applications : Research has demonstrated its use in catalytic reactions, enhancing the efficiency of chemical transformations .

Biological Research

The biological implications of this compound are significant:

  • Mechanism of Action : The compound's interaction with metal ions and biological membranes influences enzymatic activity and cellular signaling pathways. This interaction can modulate biochemical pathways crucial for various physiological processes.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of pyrazole derivatives in inhibiting bacterial growth. Results showed that derivatives similar to this compound exhibited promising results against Gram-positive and Gram-negative bacteria .
  • Cancer Research : In vitro studies indicated that the compound could induce apoptosis in cancer cells through specific signaling pathways, suggesting its potential as an anticancer drug candidate .

Industrial Applications

In the industrial sector, this compound finds applications in:

  • Agrochemicals : Its chemical properties make it suitable for developing pesticides and herbicides.
  • Dyes and Polymers : The compound's stability and reactivity are advantageous in synthesizing dyes and polymer materials .

Mechanism of Action

The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s structural analogs differ primarily in the substituents attached to the pyrazole core and the amine group. Key examples include:

Compound Name Molecular Formula Mol. Wt. (g/mol) Key Substituents CAS No. Source
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]ethylamine C₉H₁₇N₃ 167.25* Ethylamine Not Provided Target Compound
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine C₁₀H₂₀ClN₃ 217.74 Isobutylamine, Chlorine 1856060-22-4
[(2,3-Difluorophenyl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine C₁₃H₁₂F₃N₃O₂ 299.25 Difluorophenyl, Oxygen-containing 937605-76-0
4-((((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline C₁₆H₂₃N₅ 297.39 Dimethylaniline, Extended aromaticity 626209-28-7

*Calculated based on standard atomic weights.

Key Differences and Implications

Substituent Effects on Bioactivity: The ethylamine group in the target compound provides moderate hydrophobicity compared to the bulkier isobutylamine in , which may influence membrane permeability and receptor binding.

Hydrogen-Bonding and Crystallography :

  • The pyrazole core and amine groups facilitate hydrogen bonding, critical for crystal packing and molecular recognition . For example, the dimethylaniline derivative’s extended aromatic system may form stronger intermolecular interactions compared to the simpler ethylamine variant.

Synthetic Accessibility :

  • Chlorine-substituted analogs (e.g., ) may require additional purification steps due to higher molecular weight and halogen presence.
  • Oxygen-containing derivatives (e.g., ) might involve multi-step syntheses, including protection/deprotection strategies.

Biological Activity

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]ethylamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a unique substitution pattern with a dimethyl group at positions 1 and 5 of the pyrazole ring and an ethylamine side chain. This structure enhances its potential interactions with various biological targets, including enzymes and receptors.

  • Molecular Formula : C8_{8}H12_{12}N4_{4}
  • Molecular Weight : Approximately 153.22 g/mol
  • Structure : The compound consists of a five-membered pyrazole ring with two nitrogen atoms and an ethylamine group, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with proteins, modulating their activity. The ethylamine side chain enhances binding affinity, making it a promising candidate for drug development.

Antimicrobial Properties

Studies indicate that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. For instance:

  • Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 75 to 125 µg/mL .
  • Fungal Activity : Research highlights its antifungal properties, particularly against Candida albicans and Aspergillus niger.

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. This compound has been evaluated in various cancer cell lines:

  • Mechanism : It inhibits key signaling pathways involved in tumor growth, notably affecting BRAF(V600E) and EGFR pathways .
  • Case Studies : In vitro studies have demonstrated cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects:

  • Inhibition of Inflammatory Mediators : It reduces the production of pro-inflammatory cytokines in cell cultures, indicating its potential for treating inflammatory diseases.

Research Findings

Study FocusFindingsReferences
Antimicrobial ActivityEffective against Gram-positive bacteria with MIC values <125 µg/mL
Anticancer EfficacySignificant cytotoxicity in MCF-7 cells; affects BRAF(V600E) pathway
Anti-inflammatory PropertiesReduces pro-inflammatory cytokines in vitro

Case Studies

  • Antibacterial Study : A study conducted on various pyrazole derivatives indicated that this compound exhibited notable antibacterial activity against E. coli and Pseudomonas aeruginosa, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Research : In a comparative analysis involving doxorubicin, this compound demonstrated synergistic effects when combined with standard chemotherapy agents, enhancing cytotoxicity against resistant cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis of pyrazole derivatives often involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide are synthesized using chloroacetyl chloride and 1,5-dimethylpyrazole in dichloromethane with triethylamine as a base . Reaction parameters such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (room temperature vs. reflux), and stoichiometry of reagents should be systematically varied. Reaction progress can be monitored via TLC or HPLC, and intermediates characterized by 1H^1H-NMR to confirm regioselectivity and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • FTIR : Confirm functional groups (e.g., NH stretching at ~3300 cm1^{-1}, C-N vibrations in pyrazole rings at ~1500 cm1^{-1}) .
  • NMR : 1H^1H- and 13C^{13}C-NMR to verify methyl group environments (e.g., 1,5-dimethyl substitution) and ethylamine chain connectivity .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and rule out by-products .
  • Elemental Analysis : Validate empirical formula compliance (<±0.3% deviation) .

Advanced Research Questions

Q. What computational strategies can resolve contradictions in reaction mechanisms for pyrazole-ethylamine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model reaction pathways, such as nucleophilic attack or intermediate stabilization. For example, studies on methyl benzoate aminolysis revealed tetrahedral intermediate stability as a key factor in reaction efficiency . Apply solvent-phase calculations (e.g., PCM model) to account for solvation effects. Compare computed activation energies with experimental kinetic data to validate mechanistic hypotheses .

Q. How do hydrogen-bonding patterns in this compound crystals influence supramolecular assembly?

  • Methodological Answer : Use single-crystal X-ray diffraction (SHELXL refinement) to determine intermolecular interactions. Graph-set analysis (e.g., Etter’s formalism) identifies recurring motifs like R22(8)R_2^2(8) hydrogen-bonded dimers or chains. For example, pyrazole N-H donors often form bonds with carbonyl acceptors in related structures . Pair crystallographic data with Hirshfeld surface analysis to quantify interaction contributions (e.g., H-bonding vs. van der Waals) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Screen crystallization solvents (e.g., ethanol/water mixtures) to balance solubility and nucleation rates. For hygroscopic compounds, use inert-atmosphere techniques. If twinning occurs, employ SHELXD for structure solution and refine using TWIN commands in SHELXL . For low-resolution data, apply restraints to bond lengths/angles based on similar structures (e.g., 1-{3-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one, which has defined C-C bond lengths of ~1.50 Å) .

Q. How do structural modifications to this compound affect biological activity in enzyme inhibition studies?

  • Methodological Answer : Synthesize analogs with varying substituents (e.g., fluorinated ethylamine chains or bulkier pyrazole groups). Test inhibitory potency against target enzymes (e.g., kinases) via fluorescence-based assays. Molecular docking (AutoDock Vina) can predict binding modes, while MD simulations (AMBER) assess stability of ligand-enzyme complexes over time . Correlate steric/electronic parameters (Hammett σ values, logP) with IC50_{50} data to derive SAR trends .

Data Contradiction and Validation

Q. How can researchers address discrepancies in reported synthetic yields for pyrazole-ethylamine derivatives?

  • Methodological Answer : Replicate procedures under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Use 1H^1H-NMR to quantify unreacted starting materials. If yields vary >10%, conduct sensitivity analysis on variables like catalyst loading (e.g., triethylamine vs. DBU) or reaction time . Cross-validate with independent synthetic routes (e.g., reductive amination of pyrazole aldehydes) .

Q. What analytical methods confirm the absence of regioisomeric by-products in this compound synthesis?

  • Methodological Answer : Employ 1H^1H-13C^{13}C-HSQC NMR to resolve overlapping signals from regioisomers. For example, 1,3- vs. 1,5-dimethylpyrazole derivatives exhibit distinct 13C^{13}C shifts for methyl groups (e.g., δ 10–12 ppm vs. 8–9 ppm) . High-resolution mass spectrometry (HRMS) can detect isotopic patterns inconsistent with the target compound. PXRD can also distinguish crystalline phases of isomers .

Comparative and Derivative Studies

Q. How do the physicochemical properties of this compound compare to its fluorinated analogs?

  • Methodological Answer : Measure logP (shake-flask method) and pKa (potentiometric titration) to assess lipophilicity and basicity. Fluorinated analogs (e.g., [(2,5-difluorophenyl)methyl] derivatives) typically exhibit higher logP (by ~0.5–1.0) and altered solubility profiles . Thermogravimetric analysis (TGA) can compare thermal stability, with fluorinated compounds often showing higher decomposition temperatures .

Q. What role does the ethylamine moiety play in the supramolecular assembly of this compound compared to bulkier amines?

  • Methodological Answer :
    Replace the ethylamine group with cyclic amines (e.g., piperidine) or arylalkylamines. Analyze crystal packing via X-ray diffraction: Ethylamine’s flexibility often leads to varied H-bonding networks, while bulkier groups may enforce rigid, layered structures . Pair with lattice energy calculations (DMAfit) to quantify packing efficiency differences .

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